molecular formula C15H21NO4 B13636550 Ethyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate

Ethyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate

Cat. No.: B13636550
M. Wt: 279.33 g/mol
InChI Key: ASIPTDDCJQLXIP-UHFFFAOYSA-N
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Description

Ethyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate is a chemical compound that features a pyrrolidine ring substituted with an ethyl ester group and a 2,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate typically involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate and an amine under acidic conditions. One common method is the Biginelli reaction, a multicomponent reaction that combines these three components in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Biginelli reaction for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its structural similarity to other bioactive pyrrolidine derivatives.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which can confer distinct chemical and biological properties. Its combination of an ethyl ester group and a 2,4-dimethoxyphenyl group makes it a versatile intermediate for further chemical modifications and applications.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

ethyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C15H21NO4/c1-4-20-15(17)13-9-16-8-12(13)11-6-5-10(18-2)7-14(11)19-3/h5-7,12-13,16H,4,8-9H2,1-3H3

InChI Key

ASIPTDDCJQLXIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC1C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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